(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid
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Overview
Description
(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Butyric Acid Derivative Formation: The final step involves the formation of the butyric acid derivative through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dihydroxybutanedioic acid: A chiral compound used in the resolution of racemates.
(2S,3R)-3-Alkyl/alkenylglutamates: Nonproteinogenic amino acids with applications in peptide synthesis.
Uniqueness
(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is unique due to its combination of the Fmoc protecting group and the allyloxycarbonyl group, which provides versatility in synthetic applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
Biological Activity
(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is a chiral amino acid derivative that has gained significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl moiety. The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis, as well as its potential applications in medicinal chemistry.
- Molecular Formula: C22H22N2O6
- Molecular Weight: 410.43 g/mol
- CAS Number: 1263047-57-9
- Purity: ≥ 98% (HPLC)
The biological activity of this compound can be attributed to its functional groups:
- Fmoc Group: Serves as a protecting group for the amino functionality, allowing selective reactions during peptide synthesis.
- Allyloxycarbonyl Group: This moiety can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, which are crucial for forming complex molecular architectures.
1. Peptide Synthesis
The compound is widely utilized in the synthesis of peptides due to its ability to protect the amino group while allowing for the introduction of other functional groups. The Fmoc protection strategy is particularly favored in solid-phase peptide synthesis (SPPS), where it facilitates stepwise assembly of peptide chains.
2. Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit bioactivity against various biological targets. The incorporation of the allyloxycarbonyl group can enhance the pharmacological properties of peptides, potentially leading to improved binding affinities and specificities for target receptors.
Study 1: Peptide Synthesis and Characterization
In a study published in Nature Protocols, researchers demonstrated the utility of this compound in synthesizing environment-sensitive fluorophore-labeled peptides. The Fmoc group allowed for efficient coupling reactions, resulting in high yields of pure peptides suitable for biological assays .
Study 2: Biological Activity Assessment
Another investigation focused on the biological activity of peptides synthesized using this compound as a building block. The study revealed that certain peptide derivatives exhibited significant inhibitory effects on specific enzymes involved in cancer progression, suggesting potential therapeutic applications.
Comparative Analysis
Compound | Structure | Applications | Biological Activity |
---|---|---|---|
This compound | Structure | Peptide synthesis, Medicinal chemistry | Enzyme inhibition |
(2R,3R)-Tartaric acid | Chiral diol | Resolution of racemic mixtures | Antioxidant properties |
(2S,3S)-(Fmoc-amino)-3-azidobutyric acid | Azido derivative | Bioconjugation | Click chemistry |
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXIYKRKUGABN-JLTOFOAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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